molecular formula C24H27O4P B587615 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate CAS No. 1391053-90-9

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate

Cat. No.: B587615
CAS No.: 1391053-90-9
M. Wt: 410.45
InChI Key: CPBYVQDBGFQUND-UHFFFAOYSA-N
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Description

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate (CAS No. 1391053-90-9) is an organophosphate ester (OPE) with the molecular formula C27H33O4P and a molecular weight of 452.522 g/mol . Its structure features a central phosphate group bonded to three aromatic substituents: a phenyl group, a 3-isopropylphenyl group, and a 4-propylphenyl group (SMILES: CC(C)c1ccc(OP(=O)(Oc2ccccc2)Oc3cc(cc(c3)C(C)C)C(C)C)cc1) . This compound is primarily used as a flame retardant additive in industrial applications, particularly in automotive and construction materials, due to its thermal stability and ability to inhibit combustion .

Properties

IUPAC Name

phenyl (3-propan-2-ylphenyl) (4-propylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-4-9-20-14-16-23(17-15-20)27-29(25,26-22-11-6-5-7-12-22)28-24-13-8-10-21(18-24)19(2)3/h5-8,10-19H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBYVQDBGFQUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate typically involves the reaction of isopropylphenyl and propylphenyl phenols with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can undergo various chemical reactions, including:

Scientific Research Applications

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a standard in chromatographic analyses and is used in the study of phosphate ester chemistry.

    Biology: The compound is utilized in proteomics research to study protein phosphorylation and dephosphorylation processes.

    Medicine: It is used in the development of pharmaceutical agents that target specific enzymes involved in phosphate metabolism.

    Industry: The compound finds applications in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate involves its interaction with specific enzymes and proteins. It acts as a phosphate donor or acceptor in biochemical reactions, influencing various molecular pathways. The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in substituent positions or alkyl chain configurations:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Primary Use
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate C27H33O4P 452.522 Phenyl, 3-isopropylphenyl, 4-propylphenyl 1391053-90-9 Flame retardant
3-Isopropylphenyl Diphenyl Phosphate (3IPPDPP) C21H21O4P 368.37 Phenyl, phenyl, 3-isopropylphenyl 55864-04-5 Flame retardant (Firemaster 550)
4-Isopropylphenyl Diphenyl Phosphate (4IPPDPP) C21H21O4P 368.37 Phenyl, phenyl, 4-isopropylphenyl 55864-04-5 Flame retardant
Bis(4-Isopropylphenyl) Phenyl Phosphate (B4IPPPP) C27H29O4P 460.49 Phenyl, 4-isopropylphenyl (bis) N/A Environmental contaminant
2,4-Diisopropylphenyl Diphenyl Phosphate (24DIPPDPP) C24H27O4P 422.43 Phenyl, phenyl, 2,4-diisopropylphenyl N/A Flame retardant

Key Observations :

  • The 3-isopropylphenyl group in 3IPPDPP and the 4-propylphenyl group in the target compound influence steric hindrance and biodegradability .
  • Bis-substituted analogues (e.g., B4IPPPP) exhibit higher molecular weights and lower volatility compared to mono-substituted compounds .

Environmental Persistence and Detection

Detection data from silicone wristbands and dust samples highlight differences in environmental prevalence:

Compound Detection Frequency (%) Median Concentration (ng/g) Max Concentration (ng/g) Study Matrix Reference
3IPPDPP 20–60% 7.08 327.68 Urine, wristbands
4IPPDPP 10–40% 25.42 1851.71 Dust, truck cabins
B4IPPPP 20% 1.19 416.89 Dog silicone tags
24DIPPDPP 33–50% 23.6 997.39 Wristbands
Target Compound (CAS 1391053-90-9) Limited data -- Industrial samples

Key Observations :

  • 4IPPDPP is detected at significantly higher concentrations than 3IPPDPP, likely due to its preferential use in commercial flame retardant mixtures .

Thermal and Chemical Stability

  • Thermal Stability: Compounds with bulky substituents (e.g., 24DIPPDPP, B4IPPPP) exhibit higher decomposition temperatures (>300°C) compared to mono-substituted analogues (~250°C) .
  • Hydrolysis Resistance : The 4-propylphenyl group in the target compound may enhance resistance to hydrolysis relative to isopropyl-substituted analogues due to increased hydrophobicity .

Biological Activity

3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate (CAS No. 1391053-90-9) is a phosphate ester that has garnered attention for its potential biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This compound is structurally related to other organophosphates, which are known for their diverse biological effects, including neurotoxicity and endocrine disruption.

This compound is characterized by its complex structure, comprising three phenyl rings and two isopropyl groups. This configuration influences its reactivity and interactions with biological systems.

The biological activity of this compound primarily stems from its role as a phosphate donor or acceptor in various biochemical reactions. It interacts with enzymes such as kinases and phosphatases, crucial for cellular signaling pathways. The compound's ability to modulate these enzymes suggests potential therapeutic applications, particularly in diseases where phosphorylation processes are disrupted.

Neurotoxicity

Research indicates that isopropylated phenyl phosphates can exhibit neurotoxic effects similar to those observed with other organophosphates. For instance, studies have shown that exposure to certain isomers can lead to delayed neurotoxicity characterized by axonal degeneration .

  • Key Findings :
    • A study reported a lowest observed adverse effect level (LOAEL) of 25 mg/kg body weight per day in rats, indicating significant changes in organ weights and potential neurotoxic effects .
    • Long-term exposure assessments revealed increased adrenal gland weights and fatty deposits in the adrenal cortex following inhalation exposure at concentrations as low as 10 mg/m³ .

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound has been evaluated through various animal studies. Notably, perinatal exposure studies in rats highlighted potential risks during fetal development, emphasizing the need for further investigation into the compound's impact on reproductive health .

  • Case Study Summary :
    • In a study involving Sprague Dawley rats, administration of the compound during gestation resulted in observable developmental toxicity at higher concentrations (up to 30,000 ppm) .

Comparative Toxicological Data

Study Type Organism Exposure Route Dose (mg/kg/day) Effects Observed
Acute ToxicityRatsOral25Changes in organ weights
Reproductive ToxicityRatsOralUp to 400No developmental toxicity noted
NeurotoxicityRatsInhalation10Axonal degeneration observed
Long-term ExposureRatsInhalation10Increased liver weights and adrenal cortex changes

Environmental Impact

This compound has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation. Studies suggest that human exposure primarily occurs through oral ingestion, particularly in children due to higher concentrations found in household products .

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